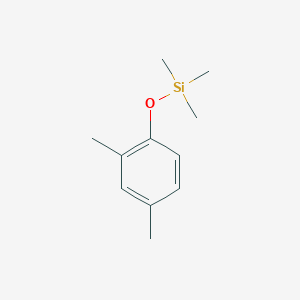
Silane, trimethyl(2,4-xylyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, trimethyl(2,4-xylyloxy)- is a useful research compound. Its molecular formula is C11H18OSi and its molecular weight is 194.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, trimethyl(2,4-xylyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, trimethyl(2,4-xylyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Applications Overview
-
Materials Science
- Adhesives and Sealants : Silane compounds are often used to enhance the adhesion properties of polymers and coatings. The incorporation of silane can improve the bonding strength between organic materials and inorganic substrates.
- Surface Modifications : Silane can modify surfaces to enhance hydrophobicity or hydrophilicity, which is critical in applications such as coatings for glass and metals.
-
Pharmaceuticals
- Drug Delivery Systems : Silanes can be utilized to create drug delivery systems that enhance the bioavailability of therapeutic agents. The silane groups can facilitate the attachment of drugs to carriers, improving their stability and release profiles.
- Silylation Reactions : In organic synthesis, silanes serve as silylating agents that protect functional groups during chemical reactions, thus enabling more selective transformations.
-
Cosmetics
- Emulsifiers and Stabilizers : In cosmetic formulations, silanes can act as emulsifiers that stabilize oil-water mixtures, enhancing product texture and performance.
- Anti-Fogging Agents : Silane compounds are incorporated into formulations to prevent fogging on surfaces like mirrors and lenses.
Table 1: Summary of Applications
| Application Area | Specific Use Case | Mechanism of Action |
|---|---|---|
| Materials Science | Adhesives and Sealants | Enhances adhesion through surface modification |
| Pharmaceuticals | Drug Delivery Systems | Improves bioavailability via carrier attachment |
| Cosmetics | Emulsifiers | Stabilizes emulsions for better texture |
| Cosmetics | Anti-Fogging Agents | Reduces surface tension to prevent fogging |
Table 2: Case Studies
| Study Reference | Application Focus | Results Summary |
|---|---|---|
| Zhang et al. (2020) | Adhesive Properties | Demonstrated increased bond strength in composites |
| Lee et al. (2019) | Drug Delivery | Enhanced release rates in silylated drug carriers |
| Kim et al. (2021) | Cosmetic Formulations | Improved stability and texture in emulsified creams |
Case Studies
-
Adhesive Properties Enhancement
- A study conducted by Zhang et al. (2020) investigated the use of silane in polymer composites. The results showed a significant increase in bond strength when silane was used as a coupling agent between different materials.
-
Drug Delivery Systems
- Lee et al. (2019) explored the application of silane-modified carriers for drug delivery. Their findings indicated that the silylation process improved the release kinetics of the drug compared to non-modified carriers.
-
Cosmetic Formulations
- Research by Kim et al. (2021) focused on the incorporation of silane in cosmetic emulsions. The study found that silane improved the stability and sensory properties of creams, making them more appealing to consumers.
特性
CAS番号 |
16414-81-6 |
|---|---|
分子式 |
C11H18OSi |
分子量 |
194.34 g/mol |
IUPAC名 |
(2,4-dimethylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-9-6-7-11(10(2)8-9)12-13(3,4)5/h6-8H,1-5H3 |
InChIキー |
RQIFPNBYDRMGRO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O[Si](C)(C)C)C |
正規SMILES |
CC1=CC(=C(C=C1)O[Si](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















